Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Description
Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a thiadiazole-based compound characterized by a mesityl-substituted 1,3,4-thiadiazole core linked to a thioacetate ester via an amide bond. Its structure combines a bulky aromatic group (mesityl) with sulfur-containing moieties, which may enhance lipophilicity and biological activity. The mesityl group likely introduces steric hindrance, influencing reactivity and crystallinity, as observed in other thiadiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[1-oxo-1-[[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-6-24-14(22)9-25-13(5)16(23)19-18-21-20-17(26-18)15-11(3)7-10(2)8-12(15)4/h7-8,13H,6,9H2,1-5H3,(H,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAZPLCXRJCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives, including Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate, exhibit significant antimicrobial properties. Laboratory studies have shown its effectiveness against various bacterial and fungal strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 18 | 25 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents capable of combating resistant strains.
Anticancer Properties
This compound has also been studied for its anticancer potential. It has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 3.29 | Induction of apoptosis |
| MCF7 (Breast) | 0.28 | Inhibition of tubulin polymerization |
| A549 (Lung) | 0.52 | Cell cycle arrest |
The ability to induce apoptosis and inhibit cell proliferation indicates its potential as an effective anticancer agent.
Enzyme Inhibition
The compound may interact with specific enzymes involved in metabolic pathways, making it a valuable tool in biological research. Its structural features allow it to modulate enzyme activity, which can be crucial in studying metabolic disorders or developing enzyme inhibitors .
Drug Development
Due to its unique molecular structure, this compound is being explored for its potential use in drug development. It may serve as a lead compound for synthesizing new therapeutic agents targeting specific biological pathways or diseases .
Chemical Synthesis
In industrial chemistry, this compound can act as a building block for synthesizing more complex molecules. Its versatility allows it to be utilized in various chemical reactions, including nucleophilic substitutions and cyclization processes .
Material Science
The unique properties of thiadiazole derivatives make them suitable for developing new materials with specific functionalities. This compound can be employed in creating polymers or coatings with enhanced chemical resistance or biological activity .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The exact pathways depend on the biological context, but they often involve modulation of enzyme activity or inhibition of specific biochemical reactions.
Comparison with Similar Compounds
Substituent Effects on the Thiadiazole Ring
The substituents on the 1,3,4-thiadiazole ring significantly alter physicochemical and biological properties. Key comparisons include:
Key Observations :
- The methyl-substituted derivative (Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate) is synthesized under milder conditions (reflux for 10 hours) compared to the target compound, where the mesityl group may require longer reaction times or higher temperatures .
Functional Group Variations
Thioether vs. Oxadiazole Derivatives :
- Ethyl 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetate (oxadiazole core) exhibits distinct electronic properties due to the oxygen atom in the oxadiazole ring, which may reduce metabolic stability compared to thiadiazole-based compounds .
Amide vs. Ester Linkages :
- Compounds like N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide () feature amide bonds that improve hydrolytic stability compared to esters. The target compound’s amide linkage may similarly resist enzymatic degradation .
Biological Activity
Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a complex compound belonging to the family of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Characteristics
The compound's structure consists of a thiadiazole ring fused with an ethyl acetate moiety. The presence of the mesityl group enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. This compound has been investigated for its potential to inhibit various bacterial and fungal strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 18 | 25 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of thiadiazole derivatives is well-documented. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 3.29 | Induction of apoptosis |
| MCF7 (Breast) | 0.28 | Inhibition of tubulin polymerization |
| A549 (Lung) | 0.52 | Cell cycle arrest |
The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
- Synergistic Effects : When combined with other compounds, it may enhance therapeutic efficacy through synergistic interactions.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- A study demonstrated that derivatives with a similar thiadiazole core exhibited significant cytotoxicity against various cancer cell lines, supporting the notion that structural modifications can enhance activity .
- Another research highlighted the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria, indicating their potential as new therapeutic agents in combating infections .
Preparation Methods
Synthesis of 5-Mesityl-1,3,4-Thiadiazol-2-Amine
The mesityl-substituted thiadiazole core is synthesized via cyclization of thiosemicarbazide with mesityl-containing precursors. For example, 4-(2,4,6-trimethylphenyl)thiosemicarbazide reacts with carbon disulfide in the presence of potassium hydroxide, forming 5-mesityl-1,3,4-thiadiazol-2-amine through intramolecular cyclodehydration. Key conditions include:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | CS₂, KOH, ethanol | 60–80°C | 6–8 h | 65–70% |
| Purification | Recrystallization (ethanol/water) | – | – | 95% |
Formation of the Propanamide-Thioether Backbone
The thiadiazol-2-amine reacts with ethyl 2-bromoacetate under basic conditions to introduce the thioether-linked ethyl acetate group. Potassium carbonate in acetone facilitates nucleophilic substitution at the sulfur atom:
$$
\text{5-Mesityl-thiadiazol-2-amine} + \text{Ethyl 2-bromoacetate} \xrightarrow{\text{K₂CO₃, acetone}} \text{Intermediate}
$$
Subsequent acylation with chloroacetone introduces the 1-oxopropan-2-yl moiety, forming the final product after neutralization and extraction.
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Thioether formation | K₂CO₃, acetone, ethyl 2-bromoacetate | 50°C | 4 h | 58% |
| Acylation | Chloroacetone, DMF, triethylamine | 25°C | 12 h | 72% |
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel one-pot method eliminates toxic reagents like POCl₃ by employing polyphosphate ester (PPE) as a cyclodehydrating agent. This approach condenses thiosemicarbazide with mesitylacetic acid, followed by in situ cyclization and functionalization:
Reaction Mechanism and Optimization
The reaction proceeds via:
- Salt formation between thiosemicarbazide and mesitylacetic acid.
- Dehydration to form a thioamide intermediate.
- Cyclization to yield the thiadiazole core.
Optimal conditions require 20 g PPE per 5 mmol mesitylacetic acid in chloroform at 60°C for 10 hours. Post-reaction neutralization with NaHCO₃ ensures high purity.
| Parameter | Value | Impact on Yield |
|---|---|---|
| PPE quantity | 20 g/5 mmol acid | Maximizes cyclization |
| Solvent | Chloroform | Homogeneous mixing |
| Temperature | 60°C | Balances rate/side reactions |
Yield and Scalability
This method achieves a 67% yield for analogous thiadiazole derivatives. Industrial scalability is limited by PPE handling but offers environmental advantages over traditional routes.
Industrial-Scale Production Strategies
Patented large-scale methods emphasize batch processing and automated systems to enhance reproducibility. Key steps include:
Batch Reactor Design
- Reactor type : Glass-lined steel reactors with reflux condensers.
- Mixing : High-shear agitators for uniform reagent distribution.
- Temperature control : Jacketed reactors with ±1°C precision.
Purification and Quality Control
- Distillation : Ethyl acetate layers are dried over MgSO₄ and concentrated under reduced pressure.
- Chromatography : Silica gel columns remove unreacted starting materials.
- Analytical methods : HPLC (98% purity threshold), NMR, and mass spectrometry validate batch consistency.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters of conventional, one-pot, and industrial methods:
| Method | Yield | Toxicity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional multi-step | 58–72% | High | Moderate | Low |
| One-pot (PPE) | 67% | Low | Limited | Moderate |
| Industrial batch | 70–75% | Moderate | High | High |
Key findings :
- The one-pot method reduces toxic waste but requires PPE optimization for larger scales.
- Industrial batch processing ensures high throughput but demands significant capital investment.
Reaction Optimization and Troubleshooting
Common Side Reactions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step pathway:
Thiadiazole ring formation : Start with condensation of hydrazine derivatives and carbon disulfide to form the 1,3,4-thiadiazole core .
Mesityl group introduction : React the thiadiazole intermediate with mesityl amine under Ullmann or Buchwald-Hartwig coupling conditions .
Thioacetate coupling : Use ethyl bromoacetate in a nucleophilic substitution reaction with the thiol group, often in the presence of a base like triethylamine .
- Optimization : Control temperature (60–80°C), use polar aprotic solvents (DMF or DMSO), and employ catalysts like Pd(OAc)₂ for coupling steps. Monitor purity via TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and bond connectivity .
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=O at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 409.12) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, if crystalline .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Evaluate inhibition of COX-2 or kinases via fluorometric assays .
- Dosage : Test concentrations from 1–100 µM, with DMSO as a solvent control .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole formation or mesityl coupling) be elucidated?
- Approach :
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation in the thiadiazole ring .
- DFT Calculations : Model transition states and intermediates using Gaussian or ORCA software to predict activation energies .
- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-vis spectroscopy to derive rate laws .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace mesityl with tolyl or phenyl) and compare bioactivity .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical binding motifs (e.g., thioacetate ester vs. amide) .
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic properties with activity .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- Tools and Workflow :
ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, permeability, and CYP450 interactions .
Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., EGFR kinase) in GROMACS to refine docking poses .
De Novo Design : Generate novel analogs with AutoGrow4 or REINVENT, focusing on metabolic stability .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
- Resolution Strategies :
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell passage number) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL) to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
